molecular formula C17H20N4O2S B2432689 (E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173367-29-7

(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2432689
CAS No.: 1173367-29-7
M. Wt: 344.43
InChI Key: JTEBCWLRJCCYPW-HTXNQAPBSA-N
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Description

The compound is a complex organic molecule that likely contains a benzothiazole ring (a type of heterocyclic aromatic compound) and a pyrazole ring (a type of organic compound with a five-membered ring with two nitrogen atoms). These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The benzothiazole and pyrazole rings would contribute to the rigidity and planarity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, similar compounds have been involved in radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds .

Scientific Research Applications

  • Antibacterial Agents : A study by Palkar et al. (2017) synthesized novel analogs related to this compound, displaying significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds were also non-cytotoxic at concentrations demonstrating antibacterial activity Palkar et al., 2017.

  • Cytotoxicity and Antitumor Agents : Hassan et al. (2014) explored derivatives of this compound for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating potential antitumor applications Hassan et al., 2014.

  • Antimicrobial Activity : Research by Basavarajaiah and Mruthyunjayaswamy (2008) synthesized derivatives showing antimicrobial activity, underlining the compound's potential in developing new antimicrobial agents Basavarajaiah and Mruthyunjayaswamy, 2008.

  • Anti-inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized derivatives with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their use in pain and inflammation management Abu‐Hashem et al., 2020.

  • Herbicidal Activity : Ohno et al. (2004) found that certain pyrazole-4-carboxamide derivatives, related to the compound , exhibit good herbicidal activity against various weeds, suggesting their potential as agricultural herbicides Ohno et al., 2004.

  • Chemosensors for Anions : Wang et al. (2015) developed coumarin benzothiazole derivatives that can act as chemosensors for cyanide anions, demonstrating the compound's potential in chemical sensing applications Wang et al., 2015.

  • Antifungal Activity : Du et al. (2015) synthesized pyrazole-4-carboxamide derivatives that showed significant antifungal activity, indicating their utility in controlling fungal infections Du et al., 2015.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some benzothiazole derivatives have shown cytotoxic activity against cancer cell lines .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicinal chemistry, particularly given the biological activity demonstrated by similar compounds .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-4-23-10-9-21-13-6-5-12(2)11-15(13)24-17(21)19-16(22)14-7-8-18-20(14)3/h5-8,11H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEBCWLRJCCYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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